molecular formula C11H14BrNO4S B1469383 Tert-butyl 3-bromophenylsulfonylcarbamate CAS No. 1034175-17-1

Tert-butyl 3-bromophenylsulfonylcarbamate

Cat. No.: B1469383
CAS No.: 1034175-17-1
M. Wt: 336.2 g/mol
InChI Key: OPPLYKQBWUAXSG-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromophenylsulfonylcarbamate: is an organic compound with the molecular formula C11H14BrNO4S . It is a derivative of carbamic acid, featuring a tert-butyl ester group, a bromophenyl group, and a sulfonyl group. This compound is often used in organic synthesis as a reagent or intermediate due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromophenylsulfonylcarbamate typically involves the reaction of 3-bromophenylsulfonyl chloride with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of flow microreactors can provide a more sustainable and efficient method for the synthesis of tert-butyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromophenylsulfonylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfonylcarbamates, while hydrolysis results in the formation of 3-bromophenylsulfonamide and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-bromophenylsulfonylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-bromophenylsulfonylcarbamate involves its reactivity with nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, while the sulfonyl group can participate in various redox reactions. The carbamate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-bromophenylcarbamate: Similar structure but lacks the sulfonyl group.

    Tert-butyl 3-bromophenylsulfonamide: Similar structure but lacks the carbamate group.

    Tert-butyl 3-chlorophenylsulfonylcarbamate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Tert-butyl 3-bromophenylsulfonylcarbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer distinct reactivity and stability. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPLYKQBWUAXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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